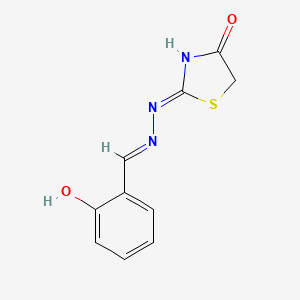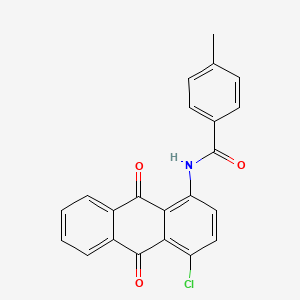
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butyl-substituted phenyl group and an isoindoline-1,3-dione moiety attached to a hexanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an appropriate amine under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the isoindoline-1,3-dione moiety reacts with a hexanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the hexanamide chain, which can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced isoindoline-1,3-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a tool for studying biological processes and pathways, including enzyme inhibition and protein interactions.
作用机制
The mechanism of action of N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The butyl-substituted phenyl group and hexanamide chain can influence the compound’s overall binding affinity and selectivity.
相似化合物的比较
Similar Compounds
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide: Similar structure but with a pentanamide chain instead of hexanamide.
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide: Similar structure but with a heptanamide chain instead of hexanamide.
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)octanamide: Similar structure but with an octanamide chain instead of hexanamide.
Uniqueness
N-(4-butylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
属性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-9-18-13-15-19(16-14-18)25-22(27)12-5-4-8-17-26-23(28)20-10-6-7-11-21(20)24(26)29/h6-7,10-11,13-16H,2-5,8-9,12,17H2,1H3,(H,25,27) |
InChI 键 |
ARFSHJQOCZNESF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)

![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
![4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine](/img/structure/B11705068.png)
![2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11705071.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[ethyl(2-naphthyl)amino]ethyl}-2-propenamide](/img/structure/B11705090.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
![2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11705098.png)
methanone](/img/structure/B11705103.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B11705105.png)
![3-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11705111.png)
